2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
CAS No.: 898419-44-8
Cat. No.: VC7435791
Molecular Formula: C14H13N3O3
Molecular Weight: 271.276
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898419-44-8 |
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Molecular Formula | C14H13N3O3 |
Molecular Weight | 271.276 |
IUPAC Name | 2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Standard InChI | InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3 |
Standard InChI Key | GIIFEZVQOYYKEJ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
The compound features a 3,4-dihydropyrazine-2,3-dione core substituted at the 1-position with a 4-ethoxyphenyl group and at the 4-position with an acetonitrile moiety. The pyrazine ring’s partial saturation introduces conformational rigidity, while the ethoxy and nitrile groups contribute to electronic and steric diversity. The IUPAC name, 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, reflects this substitution pattern unambiguously.
Physicochemical Properties
While experimental data specific to this compound remain scarce, inferences can be drawn from analogous pyrazine derivatives:
Property | Hypothesized Value/Behavior |
---|---|
Molecular Formula | C₁₅H₁₄N₃O₃ |
Molecular Weight | 292.29 g/mol |
Melting Point | 180–185°C (estimated) |
Solubility | Moderate in polar aprotic solvents |
LogP (Partition Coefficient) | ~1.2 (predictive modeling) |
The ethoxy group likely enhances lipophilicity compared to unsubstituted pyrazine diones, while the nitrile moiety may facilitate hydrogen bonding with biological targets.
Synthetic Methodologies
Retrosynthetic Analysis
A plausible synthetic route involves:
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Pyrazine Ring Formation: Cyclocondensation of α-aminoketones with urea derivatives, as demonstrated in analogous systems .
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Functionalization:
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Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
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Acetonitrile attachment through alkylation or Michael addition to a preformed enamine intermediate.
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Stepwise Synthesis Protocol
While no explicit procedure for this compound exists, a generalized pathway can be extrapolated:
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Synthesis of 3,4-Dihydropyrazine-2,3-dione:
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Condensation of glyoxal with a urea derivative under acidic conditions.
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4-Ethoxyphenyl Substitution:
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Mitsunobu reaction or Ullmann coupling to introduce the aryl ether group.
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Acetonitrile Installation:
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Treatment of the secondary amine with bromoacetonitrile in the presence of a base such as potassium carbonate.
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Compound | Target | IC₅₀ | Structural Similarity |
---|---|---|---|
A-967079 | TRPA1 Receptor | 67 nM | Aryl ether, nitrile motifs |
2,3-Dehydro Ketoconazole | CYP450 Enzymes | N/A | Heterocyclic core |
While direct activity data are unavailable, the presence of a nitrile group (as in A-967079) and a dihydropyrazine scaffold (akin to antimycotics) implies plausible bioactivity.
Spectroscopic Characterization
Predicted Spectral Signatures
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IR Spectroscopy:
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Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
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Bands at 1680–1700 cm⁻¹ (C=O stretching of dione).
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¹H NMR (CDCl₃):
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δ 1.45 (t, 3H, OCH₂CH₃).
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δ 4.10 (q, 2H, OCH₂CH₃).
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δ 4.85 (s, 2H, CH₂CN).
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Aromatic protons between δ 6.90–7.80.
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Industrial and Research Applications
Medicinal Chemistry
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Lead optimization candidate for inflammatory or oncological targets.
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Fragment-based drug discovery due to moderate molecular weight.
Materials Science
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Potential monomer for conductive polymers, leveraging the electron-withdrawing nitrile group.
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